Ethanol, 2,2'-(propylimino)bis-

説明

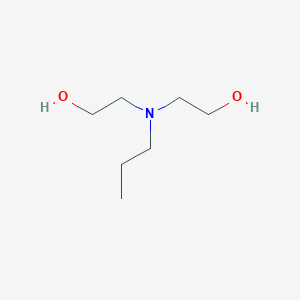

Ethanol, 2,2'-(propylimino)bis-, also known as Ethanol, 2,2'-(propylimino)bis-, is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanol, 2,2'-(propylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-(propylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethanol, 2,2'-(propylimino)bis- is a chemical compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic uses. Additionally, it includes data tables summarizing key findings from research studies.

Chemical Structure and Properties

Ethanol, 2,2'-(propylimino)bis- has the molecular formula C₇H₁₇NO₂ and a molecular weight of approximately 147.2154 g/mol. Its structure features a propylimino group linked to two ethanol moieties, which contributes to its unique chemical properties and biological interactions.

The biological activity of Ethanol, 2,2'-(propylimino)bis- is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound's aromatic rings and functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to observed biological effects such as antimicrobial and anticancer activities.

Table 1: Summary of Antimicrobial Studies

| Study Reference | Bacterial Strains Tested | Results |

|---|---|---|

| E. coli, S. aureus | Moderate inhibition observed | |

| Pseudomonas aeruginosa | No significant effect noted | |

| Bacillus subtilis | Effective at higher concentrations |

Therapeutic Applications

Ethanol, 2,2'-(propylimino)bis- has been explored for potential therapeutic applications beyond its antimicrobial properties. Its structural characteristics make it a candidate for use in drug development, particularly in the synthesis of compounds with anticancer properties. The compound's ability to act as a fluorescent probe also opens avenues for its use in biological imaging.

Case Studies

- Fluorescent Probes : Research has investigated the use of Ethanol, 2,2'-(propylimino)bis- as a fluorescent probe due to its aromatic structure. This application is particularly relevant in cellular imaging techniques where tracking cellular processes is essential.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Further studies are needed to evaluate the specific efficacy of Ethanol, 2,2'-(propylimino)bis- in this context .

Comparison with Similar Compounds

Ethanol, 2,2'-(propylimino)bis- shares similarities with other imine-containing compounds but stands out due to its unique combination of functional groups that confer distinct biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethanol, 2,2'-(methylimino)bis- | C₇H₁₅NO₂ | Contains a methyl group |

| Ethanol, 2,2'-(dodecylimino)bis- | C₁₄H₃₁NO₂ | Longer alkyl chain enhances hydrophobicity |

| Ethanol, 2,2'-[(1-methylethyl)imino]bis- | C₉H₁₉NO₂ | Similar structure but different alkyl substituents |

科学的研究の応用

Synthetic Chemistry

Ethanol, 2,2'-(propylimino)bis- is utilized in synthetic chemistry as an intermediate for creating various derivatives. Its structure allows for modifications that can lead to compounds with enhanced properties or functionalities. The ability to synthesize derivatives is crucial for research in organic chemistry and materials science.

Biocidal Applications

The compound exhibits notable biocidal activity due to its dual hydrophilic and hydrophobic characteristics. This property enables it to interact effectively with microbial membranes, making it a candidate for antimicrobial formulations. Studies have demonstrated that Ethanol, 2,2'-(propylimino)bis- can disrupt the integrity of microbial cells, which is beneficial in industrial and pharmaceutical contexts where microbial control is essential.

Table: Biocidal Activity Overview

| Property | Description |

|---|---|

| Mechanism of Action | Disruption of microbial cell membranes |

| Applications | Antimicrobial formulations in pharmaceuticals and industrial settings |

| Effectiveness | Significant reductions in bacterial viability observed at concentrations >100 mg/L |

Corrosion Inhibition

Recent studies have explored the efficacy of Ethanol, 2,2'-(propylimino)bis- as a corrosion inhibitor. Its unique chemical structure allows it to form protective films on metal surfaces, preventing corrosion in various environments. The effectiveness of this compound as a corrosion inhibitor has been evaluated against different metals, showing promising results that could lead to its application in protective coatings and materials .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of Ethanol, 2,2'-(propylimino)bis- against several bacterial strains. Results indicated that at concentrations above 100 mg/L, the compound significantly reduced bacterial viability. This study underscores the potential of this compound as an effective biocide in controlling microbial growth.

Case Study 2: Corrosion Resistance

In another investigation focused on corrosion resistance, Ethanol, 2,2'-(propylimino)bis- was tested on steel surfaces exposed to corrosive environments. The results demonstrated a marked decrease in corrosion rates when treated with this compound compared to untreated controls. This finding suggests that Ethanol, 2,2'-(propylimino)bis- could be integrated into protective coatings for metals.

化学反応の分析

Coordination Chemistry with Metal Ions

Ethanol, 2,2'-(propylimino)bis- acts as a tridentate ligand, coordinating metal ions through its nitrogen and hydroxyl oxygen atoms. This property is pivotal in forming stable metal complexes for applications in radiopharmaceuticals and catalysis.

Table 1: Metal Complexes Formed by Ethanol, 2,2'-(propylimino)bis-

| Metal Ion | Reaction Conditions | Product/Application | Reference |

|---|---|---|---|

| Tc-99m | Aqueous dioxane, AgClO₄ | Stable radiopharmaceutical complexes | |

| Pt(II) | Methanol, Na₂CO₃ or NaCN | Platinum(II) coordination complexes |

Key Findings :

-

Forms stable complexes with technetium-99m, a radioisotope used in medical imaging .

-

Reacts with Pt(II) salts (e.g., K₂PtCl₄) to yield coordination complexes, confirmed by spectral and analytical data .

Nucleophilic Reactions at the Amine Center

The tertiary amine group undergoes nucleophilic substitution and alkylation reactions, leveraging its lone electron pair for bond formation.

Table 2: Nucleophilic Reactions of the Amine Group

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Reflux, anhydrous conditions | Diacetate derivatives | |

| Phosphorus tribromide | Room temperature, ether | Bromide intermediates (e.g., 15) |

Key Findings :

-

Reacts with acetic anhydride to form diacetate derivatives, which are precursors for further functionalization.

-

Treatment with PBr₃ yields bromide intermediates, though cyclization attempts of these intermediates were unsuccessful.

Reactivity of Hydroxyl Groups

The hydroxyl groups participate in esterification and etherification reactions, though direct experimental data for this compound is limited. Analogous compounds (e.g., diethanolamine derivatives) suggest potential pathways.

Table 3: Hypothesized Reactions of Hydroxyl Groups

| Reaction Type | Reagent | Expected Product | Analogous Evidence |

|---|---|---|---|

| Esterification | Acetyl chloride | Ethanol ester derivatives | Similar diol reactivity |

| Oxidation | KMnO₄ | Ketone or carboxylic acid | General alcohol chemistry |

Note : While specific examples for Ethanol, 2,2'-(propylimino)bis- are sparse, its structural analogs (e.g., diethanolamine) undergo these transformations, suggesting plausible reactivity .

Comparative Analysis with Structural Analogs

Ethanol, 2,2'-(propylimino)bis- shares reactivity trends with related amines, as shown below:

Table 4: Reactivity Comparison with Analogous Compounds

Insight : The propyl chain in Ethanol, 2,2'-(propylimino)bis- balances hydrophilicity and lipophilicity, making it versatile in surfactant and coordination applications .

特性

IUPAC Name |

2-[2-hydroxyethyl(propyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-3-8(4-6-9)5-7-10/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZICRFXCUVKDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064463 | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6735-35-9 | |

| Record name | Propyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(propylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does N-Propyldiethanolamine compare to N-Ethyldiethanolamine in terms of CO2 absorption kinetics?

A1: The research paper primarily focuses on N-Ethyldiethanolamine (EDEA) and highlights its superior CO2 absorption kinetics compared to other tertiary amines, specifically mentioning N-Propyldiethanolamine (PDEA) and N-Butyldiethanolamine (BDEA) []. While the exact rate constant for PDEA isn't provided, the study indicates that EDEA exhibits a faster reaction with CO2 than both PDEA and BDEA. This suggests that the structure of the tertiary amine, particularly the alkyl chain length, influences the CO2 absorption rate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。